2-chloro-N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpyridine-4-carboxamide
Overview
Description
2-chloro-N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpyridine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a chlorophenyl group, and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpyridine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with 4-chlorophenyl ethyl bromide under basic conditions to form the intermediate. This intermediate is further reacted with isonicotinoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-chloro-N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide
- 4-chloro-N-(2-chlorophenyl)isonicotinamide
- N-(4-chlorophenyl)-2-chloronicotinamide
Uniqueness
2-chloro-N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpyridine-4-carboxamide is unique due to its specific structural features, such as the combination of a piperidine ring and an isonicotinamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Cl2N3O/c1-25(21(27)18-6-10-24-20(23)14-18)15-17-8-12-26(13-9-17)11-7-16-2-4-19(22)5-3-16/h2-6,10,14,17H,7-9,11-13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXXOTOILBRWDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC=C(C=C2)Cl)C(=O)C3=CC(=NC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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